1-Fluoro-3-iodo-5-methoxybenzene
Overview
Description
1-Fluoro-3-iodo-5-methoxybenzene is an aromatic compound with the molecular formula C7H6FIO It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a methoxybenzene derivative with fluorine and iodine reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. These methods often employ advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-Fluoro-3-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms to form simpler derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-Fluoro-3-iodo-5-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-iodo-5-methoxybenzene involves its interaction with various molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of complex structures .
Comparison with Similar Compounds
1-Fluoro-3-iodo-5-methoxybenzene can be compared with other halogenated methoxybenzenes, such as:
- 1-Fluoro-3-chloro-5-methoxybenzene
- 1-Fluoro-3-bromo-5-methoxybenzene
- 1-Fluoro-3-iodo-4-methoxybenzene
These compounds share similar structural features but differ in their reactivity and applications due to the varying properties of the halogen atoms. For instance, iodine is more reactive in substitution reactions compared to chlorine and bromine, making this compound particularly useful in certain synthetic applications .
Properties
IUPAC Name |
1-fluoro-3-iodo-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYCEKFVMRKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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